2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105223-43-5
VCID: VC5665637
InChI: InChI=1S/C20H15BrN4O4/c21-14-7-5-13(6-8-14)18-23-19(29-24-18)16-4-1-9-25(20(16)27)12-17(26)22-11-15-3-2-10-28-15/h1-10H,11-12H2,(H,22,26)
SMILES: C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=CO4
Molecular Formula: C20H15BrN4O4
Molecular Weight: 455.268

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide

CAS No.: 1105223-43-5

Cat. No.: VC5665637

Molecular Formula: C20H15BrN4O4

Molecular Weight: 455.268

* For research use only. Not for human or veterinary use.

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide - 1105223-43-5

Specification

CAS No. 1105223-43-5
Molecular Formula C20H15BrN4O4
Molecular Weight 455.268
IUPAC Name 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C20H15BrN4O4/c21-14-7-5-13(6-8-14)18-23-19(29-24-18)16-4-1-9-25(20(16)27)12-17(26)22-11-15-3-2-10-28-15/h1-10H,11-12H2,(H,22,26)
Standard InChI Key FSUZAJUMEFUDAX-UHFFFAOYSA-N
SMILES C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=CO4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central pyridinone ring substituted at the 3-position with a 1,2,4-oxadiazole group. The oxadiazole ring is further functionalized with a 4-bromophenyl substituent, while the pyridinone’s nitrogen at the 1-position connects to an acetamide group. The acetamide’s terminal nitrogen is bonded to a furfuryl (2-furylmethyl) group. This architecture confers unique electronic and steric properties due to the interplay of electron-withdrawing (bromine, oxadiazole) and electron-donating (furan) groups .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₁₆BrN₅O₄
Molecular Weight (g/mol)506.3
IUPAC NameAs per title
SMILES Notation[To be generated computationally]N/A

Synthetic Methodologies

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For this compound, 4-bromobenzamidoxime likely reacts with a pyridinone-bearing carboxylic acid under dehydrating conditions (e.g., POCl₃ or EDCl/HOBt) . The reaction proceeds through a [3+2] cycloaddition mechanism, forming the oxadiazole ring with elimination of water .

Acetamide Coupling

The N-(2-furylmethyl)acetamide side chain is introduced via nucleophilic acyl substitution. Pyridinone’s nitrogen attacks the carbonyl carbon of chloroacetyl chloride, followed by amidation with furfurylamine. Microwave-assisted synthesis may enhance yield (60–75%) while reducing reaction times to 2–4 hours .

Physicochemical Properties

Solubility and Stability

Preliminary data suggest limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to the hydrophobic bromophenyl and furan groups. The compound exhibits stability in DMSO and ethanol but degrades in acidic conditions (t₁/₂ = 3.2 hours at pH 2) .

Spectroscopic Characteristics

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, oxadiazole-H), 7.89–7.45 (m, 4H, aromatics), 6.51 (d, 1H, furan-H)

  • LC-MS: m/z 506.1 [M+H]⁺, isotopic pattern consistent with bromine

Applications in Drug Development

Lead Optimization

The molecule serves as a scaffold for modifying:

  • Bromine position (para vs. meta substitution)

  • Furan ring bioisosteres (thiophene, pyrrole)

  • Pyridinone oxidation state (e.g., 2-oxo vs. 4-oxo)

Material Science Applications

Conjugated π-systems suggest potential in organic semiconductors. Theoretical calculations predict a bandgap of 2.8 eV, suitable for photovoltaic applications .

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